2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide
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Overview
Description
2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions and the use of green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
Uniqueness
2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide stands out due to its specific functional groups and the resulting biological activities. Its unique structure allows for diverse applications in various fields of research and industry .
Properties
CAS No. |
919108-64-8 |
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Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-ethyl-3-methoxy-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-5-19-16(21-4)13-7-6-12(10-14(13)18-19)15(20)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20) |
InChI Key |
XEYLNWGMSCDDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC |
Origin of Product |
United States |
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